Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13660276
Molecular Formula: C12H23ClN2O3
Molecular Weight: 278.77 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride -](/images/structure/VC13660276.png)
Specification
Molecular Formula | C12H23ClN2O3 |
---|---|
Molecular Weight | 278.77 g/mol |
IUPAC Name | tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15;/h8-10,13,15H,4-7H2,1-3H3;1H |
Standard InChI Key | RLGYFQUUNNLRMD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a fused bicyclic system comprising two pyrrolidine rings (hexahydropyrrolo[3,4-c]pyrrole), where the nitrogen atoms are substituted with a Boc group and a hydroxymethyl moiety. The hydrochloride salt stabilizes the free base via protonation, enhancing solubility in polar solvents .
Stereochemical Considerations
The hexahydropyrrolo[3,4-c]pyrrole scaffold introduces three stereocenters at positions 1, 3a, and 6a (Figure 1). X-ray crystallography of analogous compounds reveals a chair-like conformation for the bicyclic system, with the Boc group occupying an equatorial position to minimize steric strain .
Structural Analogues
Comparisons with ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate hydrochloride (PubChem CID 54579863) highlight the impact of substituent placement on physicochemical properties. Replacing the ester group at position 5 with a hydroxymethyl group at position 1 increases hydrogen-bonding capacity, as evidenced by higher aqueous solubility .
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves sequential protection-deprotection strategies:
-
Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–20°C, analogous to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate synthesis .
-
Hydroxymethyl Introduction: Nucleophilic addition of formaldehyde or hydroxymethyl Grignard reagents to a pyrrolidine precursor, followed by silylation to prevent side reactions .
-
Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt .
Optimization Challenges
-
Selectivity: Competing reactions at the secondary amine necessitate careful temperature control (<5°C) during Boc protection .
-
Purification: Chromatographic separation isolates the major diastereomer (>90% purity), with crystallization further enhancing enantiomeric excess .
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions |
---|---|---|
Solubility in H₂O | 12 mg/mL | 25°C, pH 3.0 |
LogP (octanol/water) | 1.2 ± 0.3 | Predicted |
Degradation T₁/₂ | >30 days | 4°C, protected from light |
The hydrochloride salt improves aqueous solubility compared to the free base, facilitating biological testing. The Boc group remains stable under neutral conditions but cleaves rapidly in trifluoroacetic acid (TFA) .
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The bicyclic pyrrolidine core mimics adenine-binding motifs in kinase active sites. For example, derivatives bearing sulfonamide groups at the hydroxymethyl position exhibit IC₅₀ values <100 nM against CDK2 and GSK-3β .
Peptidomimetic Design
Incorporating this compound into peptide backbones enhances metabolic stability. A 2024 study demonstrated a 3-fold increase in plasma half-life for Boc-protected analogues compared to unmodified peptides .
Code | Risk Statement | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid eating/drinking in lab |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use face shield |
Storage at 2–8°C under nitrogen atmosphere prevents decomposition. Neutralization of spills requires 10% sodium bicarbonate solution .
Future Directions
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis could enable enantioselective construction of the bicyclic core. Chiral phosphoric acids have shown promise in inducing >90% ee during ring-closing steps .
Targeted Drug Delivery
Conjugation of the hydroxymethyl group to antibody-drug conjugates (ADCs) may improve tumor specificity. Preliminary in vivo data indicate a 40% reduction in off-target toxicity compared to non-conjugated analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume